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Compound of Interest

Compound Name: Bvdv-IN-1

Cat. No.: B3182262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of

Bvdv-IN-1, a non-nucleoside inhibitor of the Bovine Viral Diarrhea Virus (BVDV). This

document consolidates available data on its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental methodologies to support further research and

development efforts.

Chemical Structure and Properties
Bvdv-IN-1, with the chemical name 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, is a

potent inhibitor of BVDV replication. Its fundamental chemical and physical properties are

summarized below.

Table 1: Chemical and Physical Properties of Bvdv-IN-1
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Property Value Reference(s)

IUPAC Name
2-[4-(2-phenylquinazolin-4-

yl)piperazin-1-yl]ethanol

CAS Number 345651-04-9 [1][2]

Molecular Formula C₂₀H₂₂N₄O [1]

Molecular Weight 334.41 g/mol [1]

SMILES

OCCN1CCN(C2=C3C=CC=C

C3=NC(C4=CC=CC=C4)=N2)

CC1

[1]

Appearance White to off-white solid [1]

Table 2: Solubility of Bvdv-IN-1

Solvent Solubility Notes Reference(s)

DMSO
≥ 250 mg/mL (≥

747.59 mM)

Ultrasonic assistance

may be needed.

Hygroscopic DMSO

can reduce solubility.

[1][3]

Ethanol 34 mg/mL [2]

Water Insoluble [2]

Table 3: Storage and Stability of Bvdv-IN-1
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Condition Stability Notes Reference(s)

Solid 4°C Protect from light. [1][3]

In Solvent (-20°C) 1 month

Protect from light.

Aliquot to avoid

repeated freeze-thaw

cycles.

[1]

In Solvent (-80°C) 6 months

Protect from light.

Aliquot to avoid

repeated freeze-thaw

cycles.

[1]

Biological Activity and Mechanism of Action
Bvdv-IN-1 is a non-nucleoside inhibitor (NNI) that specifically targets the RNA-dependent RNA

polymerase (RdRp) of the Bovine Viral Diarrhea Virus, a member of the Pestivirus genus in the

Flaviviridae family.[1] Its primary mechanism of action involves binding to a hydrophobic pocket

on the viral RdRp, thereby inhibiting its enzymatic activity and preventing the replication of the

viral RNA genome.[1][3]

Table 4: Biological Activity of Bvdv-IN-1

Parameter Value Cell Line Virus Strain Reference(s)

EC₅₀ 1.8 µM MDBK Not Specified [2]

An important characteristic of Bvdv-IN-1 is its activity against BVDV strains that have

developed resistance to other classes of non-nucleoside inhibitors, such as thiosemicarbazone

(TSC).[1][3] While the specific binding site of Bvdv-IN-1 on the BVDV RdRp has been

described as a hydrophobic pocket, the precise amino acid residues involved in this interaction

are not yet fully elucidated.[1][3] Resistance to other non-nucleoside inhibitors targeting the

BVDV RdRp has been associated with mutations such as I261M and F224S.

BVDV Replication Cycle and Inhibition by Bvdv-IN-1
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The replication of BVDV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm

of the host cell. The following diagram illustrates the key steps in the viral replication cycle and

highlights the inhibitory action of Bvdv-IN-1.
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BVDV Replication Cycle and Bvdv-IN-1 Inhibition
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BVDV Replication Cycle and Bvdv-IN-1 Inhibition.
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Experimental Protocols
This section provides representative methodologies for key in vitro assays used to characterize

the antiviral activity and cytotoxicity of compounds like Bvdv-IN-1.

Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of a compound on a cell

line.

Objective: To determine the concentration of Bvdv-IN-1 that reduces the viability of Madin-

Darby Bovine Kidney (MDBK) cells by 50% (CC₅₀).

Materials:

MDBK cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Bvdv-IN-1 stock solution (in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed MDBK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete

DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Prepare serial dilutions of Bvdv-IN-1 in complete DMEM. The final DMSO concentration

should be kept below 0.5%.
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Remove the old medium from the cells and add 100 µL of the Bvdv-IN-1 dilutions to the

respective wells. Include wells with medium only (blank) and cells with medium containing

the same concentration of DMSO as the highest drug concentration (vehicle control).

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve

the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the CC₅₀ value by non-linear regression analysis.

Antiviral Activity Assay (Virus Yield Reduction Assay)
This protocol measures the ability of a compound to inhibit the production of infectious virus

particles.

Objective: To determine the effective concentration of Bvdv-IN-1 that reduces the yield of

BVDV by 50% (EC₅₀).

Materials:

MDBK cells

BVDV stock (e.g., NADL strain)

DMEM with 2% FBS

Bvdv-IN-1 stock solution (in DMSO)

24-well cell culture plates

Reagents for virus titration (e.g., TCID₅₀ assay)

Procedure:
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Seed MDBK cells in a 24-well plate and grow to confluence.

Infect the cell monolayers with BVDV at a multiplicity of infection (MOI) of 0.01 for 1 hour at

37°C.

Remove the virus inoculum and wash the cells with PBS.

Add 1 mL of DMEM with 2% FBS containing serial dilutions of Bvdv-IN-1 to the infected

cells. Include a vehicle control (DMSO).

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

Harvest the supernatant from each well.

Determine the viral titer in each supernatant using a TCID₅₀ assay on fresh MDBK cells.

Calculate the percentage of virus yield reduction for each concentration compared to the

vehicle control and determine the EC₅₀ value.

Representative Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of an

antiviral compound like Bvdv-IN-1.
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In Vitro Antiviral Compound Evaluation Workflow
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In Vitro Antiviral Compound Evaluation Workflow.
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In Vivo Data
Currently, there is no publicly available information regarding the in vivo efficacy,

pharmacokinetics, or toxicology of Bvdv-IN-1 in animal models. Such studies would be crucial

for the further development of this compound as a potential therapeutic agent.

Logical Relationships in Bvdv-IN-1 Research
The following diagram illustrates the logical connections between the different areas of

research for a compound like Bvdv-IN-1.
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Logical Relationships in Bvdv-IN-1 Research.

Conclusion
Bvdv-IN-1 is a promising non-nucleoside inhibitor of BVDV with a well-defined in vitro potency

and a clear mechanism of action targeting the viral RdRp. Its activity against certain drug-

resistant viral strains makes it a valuable tool for research and a potential lead compound for

the development of novel antiviral therapies against pestiviruses. Further studies are warranted

to fully characterize its antiviral spectrum, resistance profile, and in vivo properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3182262?utm_src=pdf-body
https://www.benchchem.com/product/b3182262?utm_src=pdf-body
https://www.benchchem.com/product/b3182262?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/bvdv-in-1.html
https://www.aphis.usda.gov/sites/default/files/112.pdf
https://www.glpbio.com/bvdv-in-1.html
https://www.benchchem.com/product/b3182262#bvdv-in-1-chemical-structure-and-properties
https://www.benchchem.com/product/b3182262#bvdv-in-1-chemical-structure-and-properties
https://www.benchchem.com/product/b3182262#bvdv-in-1-chemical-structure-and-properties
https://www.benchchem.com/product/b3182262#bvdv-in-1-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b3182262?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

